molecular formula C19H17FN4O3S2 B2631180 2-((4-Fluorophenyl)thio)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone CAS No. 897474-25-8

2-((4-Fluorophenyl)thio)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone

Cat. No.: B2631180
CAS No.: 897474-25-8
M. Wt: 432.49
InChI Key: YLQQHNNGNGRFOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((4-Fluorophenyl)thio)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C19H17FN4O3S2 and its molecular weight is 432.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

DNA Binding and Fluorescence Applications

Compounds similar to the one , notably those with aromatic and heteroaromatic components like fluorophenyl groups, thioethers, and nitrobenzothiazoles, have been studied for their DNA-binding properties and applications as fluorescent stains. For example, Hoechst 33258 and its analogues, known for their strong affinity to the minor groove of double-stranded DNA, have been widely used in cell biology for chromosome and nuclear staining, highlighting their utility in research and diagnostic applications (Issar & Kakkar, 2013).

Synthesis and Chemical Reactivity

The synthesis of complex fluorinated biphenyls, as an example, showcases the chemical reactivity and utility of such compounds in creating non-steroidal anti-inflammatory drugs. A practical synthesis method for 2-Fluoro-4-bromobiphenyl illustrates the broader chemical utility and potential for pharmacological application of structurally related compounds (Qiu et al., 2009).

Dopamine D2 Receptor Ligands in Neuropsychiatric Disorders

Research into the therapeutic potential of compounds acting on dopamine D2 receptors for the treatment of neuropsychiatric disorders, such as schizophrenia and depression, highlights the pharmacological relevance of piperazine derivatives. The critical role of aromatic and heteroaromatic moieties in ensuring high affinity towards D2 receptors underscores the importance of chemical specificity in drug design (Jůza et al., 2022).

Environmental Impact and Degradation

The environmental fate and degradation of chemically related compounds, especially those used in agriculture and pharmaceuticals, are of significant concern. Studies on mesotrione, a herbicide with structural similarities, detail its degradation pathways, environmental persistence, and safety, providing a framework for understanding the environmental impact of complex organic molecules (Carles, Joly, & Joly, 2017).

Properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-1-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN4O3S2/c20-13-1-4-15(5-2-13)28-12-18(25)22-7-9-23(10-8-22)19-21-16-6-3-14(24(26)27)11-17(16)29-19/h1-6,11H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLQQHNNGNGRFOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])C(=O)CSC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.